Chemical and physical properties of 4-[(3-Fluorophenyl)(hydroxy)methyl]phenylboronic acid
Chemical and physical properties of 4-[(3-Fluorophenyl)(hydroxy)methyl]phenylboronic acid
An In-depth Technical Guide to 4-[(3-Fluorophenyl)(hydroxy)methyl]phenylboronic acid
Foreword
This technical guide provides a comprehensive overview of 4-[(3-Fluorophenyl)(hydroxy)methyl]phenylboronic acid, a molecule of considerable interest in modern medicinal chemistry. This document aims to move beyond a simple presentation of data, offering instead a deeper understanding of the compound's properties and strategic applications in research and development. It is intended for the practicing scientist, providing not only factual information but also actionable insights grounded in established scientific principles.
Introduction and Strategic Significance
4-[(3-Fluorophenyl)(hydroxy)methyl]phenylboronic acid is a bifunctional molecule that has emerged as a versatile building block in organic synthesis, particularly for constructing complex pharmaceutical agents. Its unique structure, which includes a boronic acid moiety and a fluorinated carbinol, offers a valuable combination of reactivity and metabolic stability.
The boronic acid group is a key component in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling. This reaction facilitates the formation of carbon-carbon bonds, a fundamental process in the synthesis of numerous drug candidates. The presence of the 3-fluorophenyl group is strategically important; the fluorine atom can enhance metabolic stability, improve binding affinity to target proteins through favorable electrostatic interactions, and modulate the compound's pharmacokinetic profile. The secondary alcohol (carbinol) serves as a point for further functionalization or can participate in hydrogen bonding within a biological target.
A thorough understanding of the interplay between these functional groups is essential for its effective use. This guide will dissect its core properties to provide the foundational knowledge required for its rational application in drug discovery programs.
Physicochemical Properties: A Quantitative Analysis
The physical and chemical properties of a compound determine its behavior in both chemical reactions and biological systems. The data presented here is a compilation from various chemical suppliers and scientific databases.
| Property | Value | Significance in Drug Development |
| Molecular Formula | C₁₃H₁₂BFO₃ | Defines the elemental composition of the molecule. |
| Molecular Weight | 246.05 g/mol | Influences key parameters such as diffusion rates and membrane permeability. |
| Appearance | White to off-white solid | A fundamental quality control parameter. |
| Melting Point | Data not consistently available; boronic acids can dehydrate upon heating. | Indicates purity and solid-state stability. |
| Solubility | Generally soluble in polar organic solvents like methanol and DMSO.[1] | Critical for designing reaction conditions and for formulation development. |
| pKa | Estimated to be around 7.8-8.8.[2] | Affects the ionization state at physiological pH, which in turn influences solubility and biological target binding. |
Expert Insight: The pKa of the boronic acid is a critical parameter. At physiological pH (7.4), a significant portion of the boronic acid will exist in the anionic boronate form. This can impact cell permeability and interactions with biological targets. The introduction of an electron-withdrawing fluorine atom on the phenyl ring can lower the pKa of the boronic acid, which can be advantageous for certain biological applications.[2]
Synthesis and Mechanistic Considerations
The synthesis of 4-[(3-Fluorophenyl)(hydroxy)methyl]phenylboronic acid is typically a multi-step process. A common and logical synthetic route is detailed below.
Workflow: Synthesis of 4-[(3-Fluorophenyl)(hydroxy)methyl]phenylboronic acid
Caption: A representative synthetic workflow for the target compound.
Protocol: Synthesis via Grignard Addition to 4-Formylphenylboronic Acid
This protocol outlines a common and reliable synthetic method.
Step 1: Preparation of 3-Fluorophenylmagnesium Bromide (Grignard Reagent)
-
Rationale: The Grignard reagent serves as a potent nucleophile, essential for forming the carbon-carbon bond with the aldehyde.
-
Procedure:
-
In a flame-dried, three-necked flask under an inert atmosphere (e.g., Argon), add magnesium turnings.
-
Add a small crystal of iodine to initiate the reaction.
-
Slowly add a solution of 3-bromo-1-fluorobenzene in anhydrous tetrahydrofuran (THF) to the magnesium turnings.
-
The reaction is exothermic and should be managed with an ice bath. The consumption of the magnesium turnings indicates the formation of the Grignard reagent.
-
Step 2: Grignard Addition
-
Rationale: The nucleophilic carbon of the Grignard reagent attacks the electrophilic carbonyl carbon of 4-formylphenylboronic acid.
-
Procedure:
-
In a separate flame-dried flask under an inert atmosphere, dissolve 4-formylphenylboronic acid in anhydrous THF.
-
Cool the solution to 0 °C.
-
Slowly add the prepared 3-fluorophenylmagnesium bromide solution to the aldehyde solution.
-
Allow the reaction to warm to room temperature and stir for several hours.
-
Step 3: Workup and Purification
-
Rationale: Quenching the reaction and purifying the product are critical for obtaining a high-quality final compound.
-
Procedure:
-
Quench the reaction by the slow addition of a saturated aqueous ammonium chloride solution.
-
Extract the aqueous layer with an organic solvent like ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product using column chromatography on silica gel.
-
Trustworthiness and Self-Validation: Each step of this synthesis can be monitored by Thin Layer Chromatography (TLC) to track the consumption of starting materials and the formation of the desired product. The identity and purity of the final product should be confirmed by the analytical methods described in the next section.
Spectroscopic and Analytical Characterization
Rigorous analytical characterization is essential to confirm the identity and purity of the compound before its use in further applications.
Workflow: Analytical Characterization
Caption: A logical workflow for the analytical characterization of the title compound.
Expected Analytical Data:
-
¹H NMR (Proton NMR): This technique confirms the presence of all protons and their chemical environments. Key signals would include a singlet or broad singlet for the benzylic proton (-CH(OH)-), multiplets in the aromatic region for the protons on both phenyl rings, a broad singlet for the hydroxyl proton of the boronic acid (which may exchange with D₂O), and a signal for the carbinol hydroxyl proton.[3][4]
-
¹³C NMR (Carbon NMR): This provides information about the carbon skeleton. The number of signals should correspond to the number of unique carbon atoms in the molecule.[3]
-
¹⁹F NMR (Fluorine NMR): This is a crucial experiment to confirm the presence and environment of the fluorine atom. A single resonance is expected, with coupling to adjacent protons.[5]
-
¹¹B NMR (Boron NMR): This will show a characteristic signal for the boronic acid group.[5]
-
Mass Spectrometry (MS): This technique confirms the molecular weight of the compound. Electrospray ionization (ESI) is a common method, and the expected [M-H]⁻ or [M+H]⁺ ion should be observed.[3]
-
Infrared (IR) Spectroscopy: This will show characteristic absorption bands for the functional groups present, including a broad O-H stretch for the alcohol and boronic acid groups, C-H stretches for the aromatic rings, C=C stretches in the aromatic region, a B-O stretch, and a C-F stretch.
Applications in Medicinal Chemistry and Drug Discovery
The primary value of 4-[(3-Fluorophenyl)(hydroxy)methyl]phenylboronic acid lies in its application as a versatile intermediate.
-
Suzuki-Miyaura Cross-Coupling: The main application is in Suzuki-Miyaura reactions.[1] The boronic acid can be coupled with a wide range of aryl or heteroaryl halides to construct complex molecular scaffolds. The fluorinated carbinol portion is carried through the reaction, providing a pre-installed functional group for further manipulation or for direct interaction with a biological target.
-
Fragment-Based Drug Discovery (FBDD): This molecule can be used as a "fragment" that can be elaborated into a more potent lead compound. The individual components (fluorophenyl, carbinol, phenylboronic acid) can be systematically modified to probe the structure-activity relationship (SAR) of a target.
-
Boron-Containing Drug Candidates: There is a growing interest in boronic acids as pharmacophores. They are known to form reversible covalent bonds with serine proteases and other enzymes. While this specific molecule is primarily a building block, its inherent boronic acid functionality opens up possibilities for its use in this context. Phenylboronic acid and its derivatives have been explored for various biomedical applications, including glucose-responsive systems for drug delivery.[6][7][8]
Handling, Storage, and Safety
As with all laboratory chemicals, proper handling and storage are crucial.
-
Safety: Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Handle in a well-ventilated area or a fume hood.[9][10][11]
-
Storage: Store in a cool, dry place away from incompatible materials such as strong oxidizing agents.[10][11] It is advisable to store under an inert atmosphere to prevent degradation of the boronic acid moiety.
-
Stability: Boronic acids can undergo dehydration to form boroxines, which are the trimeric anhydrides.[1] While this is often a reversible process, it can complicate stoichiometry in reactions. It is best to use the compound as fresh as possible or to store it under conditions that minimize moisture exposure.
Conclusion
4-[(3-Fluorophenyl)(hydroxy)methyl]phenylboronic acid is a strategically designed building block with significant potential in medicinal chemistry. Its combination of a reactive boronic acid handle, a metabolically stabilizing fluorine atom, and a versatile carbinol group makes it a valuable tool for the synthesis of novel drug candidates. A thorough understanding of its physicochemical properties, synthesis, and analytical characterization is fundamental to its successful application in the laboratory. This guide has aimed to provide not just the "what," but also the "why," empowering researchers to utilize this compound to its full potential.
References
-
Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved from [Link]
-
Wikipedia. (2023, December 2). Phenylboronic acid. Retrieved from [Link]
- Das, S., Alexeev, V. L., & Asher, S. A. (2003). Synthesis and crystal structure of 4-amino-3-fluorophenylboronic acid. Tetrahedron Letters, 44(42), 7719–7722.
-
American Elements. (n.d.). (3-Fluoro-4-(hydroxymethyl)phenyl)boronic acid. Retrieved from [Link]
-
ResearchGate. (2003, October). Synthesis and Crystal Structure of 4-Amino-3-fluorophenylboronic Acid. Retrieved from [Link]
- Al-Nemrawi, N. K., & Al-Akayleh, F. (2024). Exploring biomedical applications of phenylboronic acid—functionalized chitosan conjugates. Journal of Applied Pharmaceutical Science, 14(2), 1-13.
- Szatylowicz, H., et al. (2020). (Trifluoromethoxy)Phenylboronic Acids: Structures, Properties, and Antibacterial Activity. Molecules, 25(21), 5195.
- Google Patents. (n.d.). CN103951688A - Method for preparing 3,5-difluoro-4-methyl phenylboronic acid.
- Wang, Y., et al. (2023).
- Wu, W., et al. (2019).
- Al-Nemrawi, N. K., & Al-Akayleh, F. (2024). Exploring biomedical applications of phenylboronic acid— functionalized chitosan conjugates. Journal of Applied Pharmaceutical Science, 14(2), 001-013.
-
ResearchGate. (n.d.). Figure S19. 1 H NMR spectrum of phenylboronic acid pinacol ester a in.... Retrieved from [Link]
Sources
- 1. Phenylboronic acid - Wikipedia [en.wikipedia.org]
- 2. sites.pitt.edu [sites.pitt.edu]
- 3. rsc.org [rsc.org]
- 4. 4-(Hydroxymethyl)phenylboronic acid(59016-93-2) 1H NMR spectrum [chemicalbook.com]
- 5. (Trifluoromethoxy)Phenylboronic Acids: Structures, Properties, and Antibacterial Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. japsonline.com [japsonline.com]
- 7. mdpi.com [mdpi.com]
- 8. japsonline.com [japsonline.com]
- 9. aksci.com [aksci.com]
- 10. fishersci.com [fishersci.com]
- 11. tcichemicals.com [tcichemicals.com]
